1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride
Description
1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocyclic core. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and ability to participate in hydrogen bonding, making it a common pharmacophore in medicinal chemistry . The ethoxymethyl substituent at the 5-position of the oxadiazole ring enhances lipophilicity, while the ethanamine side chain at the 3-position provides a primary amine functionality, typically stabilized as a hydrochloride salt to improve aqueous solubility .
Properties
IUPAC Name |
1-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2.ClH/c1-3-11-4-6-9-7(5(2)8)10-12-6;/h5H,3-4,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKYGDLVZRJTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=NO1)C(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the ethoxymethyl and ethanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. This is followed by the alkylation of the ring with ethoxymethyl and the subsequent introduction of the ethanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The ethanamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives .
Scientific Research Applications
1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth .
Comparison with Similar Compounds
Table 1: Key Properties of 1,2,4-Oxadiazole Derivatives
*LogP values estimated via XLogP3 or analogous methods.
Key Observations :
- Lipophilicity : The trifluoromethyl group (LogP ~1.8) increases hydrophobicity compared to ethoxymethyl (LogP ~1.2) due to strong electron-withdrawing effects . Ethyl and difluoromethyl substituents balance polarity and lipophilicity (LogP 0.9–1.0) .
- Solubility: Hydrochloride salts universally improve aqueous solubility. The ethoxymethyl derivative is predicted to exhibit high solubility in polar solvents like ethanol or water, akin to its ethyl analog .
Protein Binding and Hydrogen Bonding
Structural analogs demonstrate interactions with proteins such as HSP90 and sphingosine-1-phosphate receptors (S1PRs):
- Trifluoromethyl derivative : The CF₃ group enhances binding to hydrophobic pockets in proteins like S1PR1, as seen in ASP4058 hydrochloride (a clinical candidate for autoimmune disorders) .
- Ethyl derivative : The ethyl group in (5-Ethyl-1,2,4-oxadiazol-3-yl)methylamine HCl participates in van der Waals interactions with residues like LYS546 in HSP90, similar to antiplasmodial indole derivatives .
- Ethoxymethyl derivative : Predicted to form hydrogen bonds via its ether oxygen (e.g., with GLU527 in HSP90) and the primary amine (e.g., with TYR604), analogous to Compound 1 (tryptamine HCl) .
Biological Activity
1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and the mechanisms through which it exerts its effects.
- Molecular Formula : CHClNO
- Molecular Weight : 207.66 g/mol
- CAS Number : 2309474-74-4
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Antiproliferative Effects : Preliminary studies suggest that 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride can inhibit cell proliferation in various cancer cell lines. This activity is often linked to its ability to interact with critical cellular pathways.
- Immune Modulation : In a study involving mouse splenocytes, the compound demonstrated the ability to rescue immune cells from apoptosis, indicating potential applications in immunotherapy .
The biological activity of this compound is thought to stem from its interaction with specific molecular targets. It may inhibit the activity of certain enzymes or receptors involved in cell signaling pathways. Ongoing research aims to elucidate these mechanisms further.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride. Here’s a comparative analysis:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methyl-1,2,4-oxadiazol-3-amine | Contains a methyl group at the 5-position | Simpler structure; studied for different biological activities |
| Thiazole Derivatives | Contains sulfur instead of oxygen in the ring | Different biological profiles due to sulfur presence |
| Benzimidazole Derivatives | Contains a fused benzene ring | Known for diverse pharmacological activities |
The unique arrangement of functional groups in 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride contributes to its distinct chemical and biological properties that differentiate it from similar compounds.
Synthesis Pathways
The synthesis of 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine typically involves cyclization reactions. A common method includes:
- Formation of Oxadiazole Ring : Reacting ethoxymethyl derivatives with hydrazine derivatives.
- Amine Functionalization : Subsequent addition of ethyl amine to form the final product.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
- Study on Immune Response : A PhD thesis explored the effects of oxadiazole derivatives on immune cells, highlighting that compounds similar to 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine can significantly enhance immune responses by modulating PD-1/PD-L1 interactions .
- Cytotoxicity Assays : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines at nanomolar concentrations. The mechanisms involve inducing apoptosis and disrupting cellular signaling pathways .
Q & A
What synthetic strategies are recommended for preparing 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride?
Level: Basic
Answer:
The synthesis typically involves constructing the 1,2,4-oxadiazole ring through cyclization reactions. A common approach includes:
Formation of the oxadiazole core : Reacting a nitrile precursor with hydroxylamine to form an amidoxime intermediate, followed by cyclization using reagents like carbodiimides or acyl chlorides .
Ethoxymethyl introduction : Alkylation of the oxadiazole intermediate with ethoxymethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
Amine functionalization : Coupling the oxadiazole moiety with ethanamine derivatives, followed by hydrochloride salt formation via HCl gas or aqueous HCl .
Key validation : Monitor reaction progress via TLC or LC-MS, and confirm purity through elemental analysis and NMR.
What safety protocols are critical when handling this compound in the laboratory?
Level: Basic
Answer:
Adhere to general hydrochloride salt handling guidelines:
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Spill management : Neutralize spills with sodium bicarbonate, then collect with inert absorbents .
- Storage : Keep in a dry, cool environment (<25°C) in airtight containers to prevent hydrolysis .
How does the oxadiazole ring contribute to the compound’s biological activity?
Level: Advanced
Answer:
The 1,2,4-oxadiazole ring enhances bioactivity through:
- Electron-deficient properties : Facilitates π-π stacking with aromatic residues in enzyme binding pockets (e.g., kinases or GPCRs) .
- Metabolic stability : Resistance to oxidative degradation compared to triazole analogs .
- Hydrogen bonding : The N-O-N motif interacts with catalytic residues, as shown in molecular docking studies .
Methodological note : Validate interactions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
What analytical techniques are optimal for assessing enantiomeric purity?
Level: Advanced
Answer:
For chiral resolution:
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (80:20) and 0.1% diethylamine at 1.0 mL/min .
- Polarimetry : Compare specific rotation values with literature data for the (R)- and (S)-enantiomers .
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., Cu-Kα radiation) .
Note : Enantiomeric impurities >2% can significantly alter pharmacological profiles .
How should researchers address contradictions in reported biological activity data?
Level: Advanced
Answer:
Discrepancies often arise from:
- Structural variability : Enantiomeric ratios or salt forms (e.g., free base vs. hydrochloride) .
- Assay conditions : Variations in buffer pH, ionic strength, or cell lines (e.g., HEK293 vs. CHO for receptor studies) .
Resolution strategy :
Re-test the compound under standardized protocols (e.g., NIH Assay Guidance Manual).
Perform dose-response curves (IC₅₀/EC₅₀) to confirm potency thresholds .
Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
What methods are recommended for characterizing the hydrochloride salt form?
Level: Basic
Answer:
Key techniques include:
- X-ray diffraction (XRD) : Confirm crystal lattice structure and counterion placement .
- Thermogravimetric analysis (TGA) : Assess decomposition temperature and hygroscopicity .
- ¹H/¹³C NMR in D₂O : Verify protonation of the amine group (δ ~2.8–3.2 ppm) .
- Ion chromatography : Quantify chloride content (theoretical ~14.5% for C₇H₁₄ClN₃O₂·HCl) .
How do structural modifications (e.g., ethoxymethyl vs. chlorophenoxy) impact solubility and bioavailability?
Level: Advanced
Answer:
- Ethoxymethyl group : Enhances aqueous solubility (logP reduction by ~0.5 units) via ether oxygen hydrogen bonding .
- Chlorophenoxy analogs : Increase lipophilicity (logP +1.2), improving blood-brain barrier penetration but reducing renal clearance .
Experimental design :
Measure logP via shake-flask method (octanol/water).
Assess solubility in PBS (pH 7.4) and simulated gastric fluid .
Perform pharmacokinetic studies in rodent models to calculate AUC and t₁/₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
